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Abstract

Dhp-218, also known as PAK-9, is a dihydropyridine phosphonate derivative developed by
Nippon Shinyaku that acts as a potent L-type calcium channel antagonist. It was investigated
for its potential as a long-acting antihypertensive and coronary vasodilator. Despite
demonstrating significant in vitro potency and selectivity for vascular tissue, its clinical
development for hypertension and ischemic heart disorders was discontinued. This technical
guide provides a comprehensive overview of the available information on the discovery,
synthesis, and pharmacological profile of Dhp-218, intended for researchers and professionals
in the field of drug development.

Introduction

Dihydropyridine (DHP) calcium channel blockers are a well-established class of drugs for the
management of cardiovascular diseases, primarily hypertension and angina pectoris. Their
mechanism of action involves the inhibition of L-type voltage-gated calcium channels in
vascular smooth muscle, leading to vasodilation and a subsequent reduction in blood pressure.
Dhp-218 emerged as a novel analogue within this class, distinguished by the incorporation of a
phosphonate moiety. This structural modification was likely intended to modulate the
compound's pharmacokinetic and pharmacodynamic properties, potentially offering advantages
such as a longer duration of action.
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Discovery and Development

Dhp-218 was originated and developed by Nippon Shinyaku.[1] It was identified as a potent
calcium channel antagonist with potential therapeutic applications in hypertension and
myocardial ischemia.[2] Despite promising preclinical findings, the development of Dhp-218
was ultimately discontinued for these indications.[1] The specific reasons for the
discontinuation have not been publicly detailed but could be related to a variety of factors
including, but not limited to, its clinical efficacy, safety profile, or pharmacokinetic properties in
humans.

Synthesis of Dhp-218

The chemical structure of Dhp-218 is methyl 2,6-dimethyl-4-(2-nitrophenyl)-5-(2-oxido-1,3,2-
dioxaphosphorinan-2-yl)-1,4-dihydropyridine-3-carboxylate.[2] Its chemical formula is
C18H21N207P, with a molecular weight of 408.35.[2]

While a detailed, step-by-step protocol for the synthesis of Dhp-218 is not fully available in the
public domain, the synthetic strategy involves a modified Hantzsch dihydropyridine synthesis.
This classical multicomponent reaction typically involves the condensation of an aldehyde, a (3-
ketoester, and a nitrogen donor. For Dhp-218, this process is adapted to incorporate the
unique phosphonate group. An improved synthetic route has been reported to increase the
overall yield from 1.7% to 22%.

A general workflow for the synthesis of dihydropyridine phosphonates can be conceptualized
as follows:

_________________________________________
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Caption: Generalized workflow for the Hantzsch synthesis of a dihydropyridine phosphonate
like Dhp-218.

Mechanism of Action and Signaling Pathway

Dhp-218 functions as a calcium channel antagonist, specifically targeting L-type voltage-gated
calcium channels (CaV1.2) in vascular smooth muscle cells. The influx of extracellular calcium
through these channels is a critical step in the excitation-contraction coupling of vascular
smooth muscle. By blocking these channels, Dhp-218 inhibits calcium influx, leading to smooth
muscle relaxation and vasodilation.

The signaling pathway initiated by vasoconstrictors and inhibited by Dhp-218 is detailed below:
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Caption: Signaling pathway of vascular smooth muscle contraction and the inhibitory action of

Dhp-218.

Pharmacological Data
In Vitro Pharmacology

The available quantitative data for Dhp-218 demonstrates its high potency as a calcium

channel antagonist.

Tissuel/Assay

Parameter Value . Reference
Condition
Rat aorta (Calcium-
pA2 9.11 induced contraction in
high K+ solution)
Rat aorta (High K+-
IC50 6.3 nmol/L ) )
induced contraction)
Rat aorta
IC50 66 nmol/L (Phenylephrine-

induced contraction)

Preclinical Pharmacology

Studies in animal models have provided insights into the in vivo effects of Dhp-218.

Species Key Findings Reference
- Produced a long-lasting fall in
blood pressure. - Showed
appreciable selectivity for

Dogs vasculature versus the

atrioventricular (AV) node, with
minimal effects on AV
conduction at doses that

caused significant vasodilation.

© 2025 BenchChem. All rights reserved. 5/9

Tech Support


https://www.benchchem.com/product/b1670373?utm_src=pdf-body
https://www.benchchem.com/product/b1670373?utm_src=pdf-body
https://www.benchchem.com/product/b1670373?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1670373?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

Experimental Protocols
In Vitro Vasorelaxant Activity Assay (General Protocol)

The following is a generalized protocol for assessing the vasorelaxant effects of a compound
like Dhp-218 on isolated arterial rings, based on standard pharmacological procedures.
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Caption: Experimental workflow for determining the in vitro vasorelaxant activity of Dhp-218.
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Detailed Steps:

o Tissue Preparation: A male Wistar rat is euthanized, and the thoracic aorta is carefully
excised and placed in cold Krebs-Henseleit solution. The aorta is cleaned of adherent
connective and fatty tissues and cut into rings of 2-3 mm in width.

e Mounting: The aortic rings are mounted between two stainless steel hooks in a temperature-
controlled organ bath (37°C) containing Krebs-Henseleit solution, continuously gassed with
95% 02 and 5% CO2. One hook is fixed, and the other is connected to an isometric force
transducer.

o Equilibration and Contraction: The rings are allowed to equilibrate for 60-90 minutes under a
resting tension of 1.5-2.0 g. The viability of the rings is assessed by inducing a contraction
with a high potassium (e.g., 60 mM KCI) solution or a specific agonist like phenylephrine.

o Drug Addition: Once a stable contraction plateau is reached, Dhp-218 is added to the organ
bath in a cumulative manner, with each subsequent concentration added after the response
to the previous one has stabilized.

o Data Acquisition and Analysis: The changes in isometric tension are recorded. The relaxation
induced by each concentration of Dhp-218 is expressed as a percentage of the maximal
contraction induced by the agonist. Concentration-response curves are then plotted to
determine the IC50 (the concentration of the drug that produces 50% of the maximal
relaxation) and pA2 values.

Conclusion

Dhp-218 is a potent dihydropyridine phosphonate-based calcium channel antagonist that
demonstrated significant and long-lasting antihypertensive effects in preclinical models, with a
favorable selectivity for the vasculature. While the inclusion of the phosphonate moiety
represents an interesting medicinal chemistry strategy, the compound's development was
halted. The available data provides a valuable case study for researchers in cardiovascular
drug discovery, highlighting the challenges in translating potent in vitro and preclinical activity
into a clinically viable therapeutic. Further investigation into the synthesis and pharmacological
properties of such phosphonate-containing dihydropyridines may yet uncover derivatives with
improved drug-like properties.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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